Cas no 7472-54-0 (p-Benzanisidide)

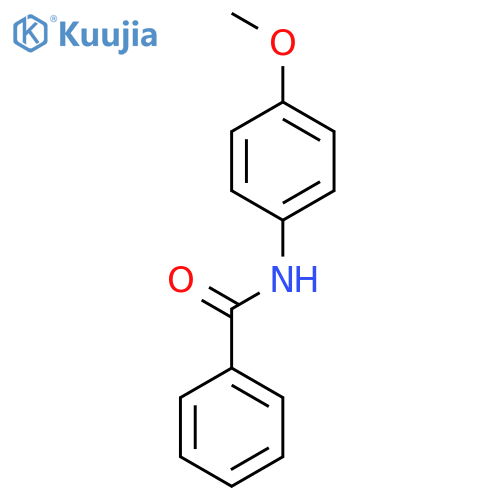

p-Benzanisidide structure

商品名:p-Benzanisidide

p-Benzanisidide 化学的及び物理的性質

名前と識別子

-

- Benzamide,N-(4-methoxyphenyl)-

- p-Benzanisidide

- N-(4-methoxyphenyl)benzamide

- N-Benzoyl-p-anisidine

- 4'-Methoxybenzanilide

- N-(4-Methoxy-phenyl)-benzamide

- 4Methoxybenzanilide

- N-(4-Methoxyphenyl)benzoic acid amide

- Benzamide, N-(4-methoxyphenyl)-

- Benzamide, N-(p-methoxyphenyl)-

- NSC401969

- Maybridge1_008836

- N-benzoyl-p-methoxyaniline

- Oprea1_228986

- Oprea1_534138

- MLS002206488

- ARONIS001560

- N-BENZOYL-PARA-ANISIDINE

- HMS566J14

- KEEBHMMB

- HMS2202P09

- CS-0179398

- 7472-54-0

- B0815

- AKOS000491203

- SB80147

- A838205

- Q63409257

- DTXSID90225705

- NSC 401969

- SMR001295304

- SR-01000395727

- SR-01000395727-1

- MFCD00025788

- AS-47838

- SCHEMBL4963650

- F16334

- KEEBHMMBUBEEOV-UHFFFAOYSA-N

- SY051292

- CHEMBL1593570

- EU-0000964

- FT-0636498

- HMS3345D21

- AF-684/00250059

- NSC-401969

- NCGC00247409-01

- STK091328

- DB-055901

-

- MDL: MFCD00025788

- インチ: 1S/C14H13NO2/c1-17-13-9-7-12(8-10-13)15-14(16)11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16)

- InChIKey: KEEBHMMBUBEEOV-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

- せいみつぶんしりょう: 227.09500

- どういたいしつりょう: 227.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 155°C

- ふってん: 290.2±23.0 °C at 760 mmHg

- フラッシュポイント: 129.3±22.6 °C

- 屈折率: 1.619

- PSA: 38.33000

- LogP: 3.02050

- じょうきあつ: 0.0±0.6 mmHg at 25°C

- ようかいせい: 使用できません

p-Benzanisidide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

p-Benzanisidide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

p-Benzanisidide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A106465-100g |

N-(4-Methoxyphenyl)benzamide |

7472-54-0 | 98% | 100g |

$240.0 | 2024-04-17 | |

| eNovation Chemicals LLC | D748914-100g |

p-Benzanisidide |

7472-54-0 | 98.0% | 100g |

$265 | 2023-09-02 | |

| eNovation Chemicals LLC | D748914-25g |

P-BENZANISIDIDE |

7472-54-0 | 98.0% | 25g |

$105 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X77065-25g |

N-(4-Methoxyphenyl)benzamide |

7472-54-0 | 98% | 25g |

¥738.0 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250068-1g |

N-(4-Methoxyphenyl)benzamide |

7472-54-0 | 98% | 1g |

¥57.00 | 2024-07-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160375-100g |

p-Benzanisidide |

7472-54-0 | ≥98% | 100g |

¥1699.90 | 2023-09-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0815-25G |

p-Benzanisidide |

7472-54-0 | >98.0%(GC)(N) | 25g |

¥450.00 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250068-100g |

N-(4-Methoxyphenyl)benzamide |

7472-54-0 | 98% | 100g |

¥2203.00 | 2024-07-28 | |

| TRC | B120593-2.5g |

p-Benzanisidide |

7472-54-0 | 2.5g |

$ 95.00 | 2022-06-07 | ||

| abcr | AB137088-25g |

p-Benzanisidide, 98%; . |

7472-54-0 | 98% | 25g |

€105.60 | 2023-09-18 |

p-Benzanisidide 関連文献

-

Anirban Ghoshal,Mayur D. Ambule,Revoju Sravanthi,Mohit Taneja,Ajay Kumar Srivastava New J. Chem. 2019 43 14459

-

Mushtaq A. Tantray,Imran Khan,Hinna Hamid,Mohammad Sarwar Alam,Abhijeet Dhulap,Abul Kalam New J. Chem. 2016 40 6109

-

Peter J. Rayner,Giacomo Gelardi,Peter O'Brien,Richard A. J. Horan,David C. Blakemore Org. Biomol. Chem. 2014 12 3499

-

Rahul Kadu,Monojit Batabyal,Heena Kadyan,Apurba Lal Koner,Sangit Kumar Dalton Trans. 2019 48 7249

-

Shi-Meng Wang,Chuang Zhao,Xu Zhang,Hua-Li Qin Org. Biomol. Chem. 2019 17 4087

7472-54-0 (p-Benzanisidide) 関連製品

- 120-35-4(3-Amino-4-methoxybenzanilide)

- 16034-40-5(N,N-Diphenyl-4-methoxybenzamide)

- 15457-50-8(N-(4-Hydroxyphenyl)benzamide)

- 27559-45-1(3-hydroxy-N-phenylbenzamide)

- 92-79-5(3-hydroxy-4'-methoxy-2-naphthanilide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7472-54-0)p-Benzanisidide

清らかである:99%

はかる:100g

価格 ($):216.0